molecular formula C11H5BrF3NO3 B1384783 6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 1065093-93-7

6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B1384783
CAS No.: 1065093-93-7
M. Wt: 336.06 g/mol
InChI Key: VYDXJOWYOADTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a quinoline core, followed by functional group modifications:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or other oxidizing agents.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid derivatives under suitable conditions.

    Carboxylation: The carboxylic acid group at the 3-position can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

    Esterification: Alcohols, acid catalysts like sulfuric acid (H2SO4)

Major Products

    Oxidation: Formation of quinoline-4,7-dione derivatives

    Reduction: Formation of 3-hydroxyquinoline derivatives

    Substitution: Formation of various substituted quinoline derivatives

    Esterification: Formation of quinoline-3-carboxylate esters

Scientific Research Applications

6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting bacterial and viral infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in bacterial or viral replication.

    Interacting with DNA/RNA: Intercalating into DNA or RNA, disrupting their function and leading to cell death.

    Modulating Receptor Activity: Binding to and modulating the activity of cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline-3-carboxylic acid: Lacks the bromine and trifluoromethyl groups, making it less hydrophobic and potentially less bioactive.

    6-Bromo-4-hydroxyquinoline: Lacks the carboxylic acid and trifluoromethyl groups, which may affect its solubility and reactivity.

    7-(Trifluoromethyl)quinoline-3-carboxylic acid: Lacks the bromine and hydroxyl groups, which may influence its chemical reactivity and biological activity.

Uniqueness

6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the trifluoromethyl group enhances its lipophilicity and potential biological activity.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

6-bromo-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrF3NO3/c12-7-1-4-8(2-6(7)11(13,14)15)16-3-5(9(4)17)10(18)19/h1-3H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDXJOWYOADTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 2
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 4
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 5
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 6
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.